

MLT-231: A Deep Dive into its Role in Lymphocyte Signaling Pathways

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Compound of Interest		
Compound Name:	MLT-231	
Cat. No.:	B8146324	Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

MLT-231 is a potent and highly selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a critical scaffolding protein and paracaspase that plays a central role in T-cell and B-cell lymphocyte activation and proliferation. By inhibiting the proteolytic activity of MALT1, MLT-231 effectively modulates the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of immune responses, inflammation, and cell survival. This targeted mechanism of action has positioned MLT-231 as a promising therapeutic candidate for certain hematological malignancies, particularly Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL), and autoimmune disorders. This technical guide provides a comprehensive overview of the function of MLT-231 in lymphocyte signaling, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Data Presentation

The following tables summarize the key quantitative data demonstrating the potency and efficacy of **MLT-231** in various in vitro and in vivo models.

Table 1: In Vitro Potency of MLT-231



Target/Process	Assay Type	IC50	Cell Line/System
MALT1 Protease Activity	Biochemical Assay	9 nM[1][2][3]	-
Endogenous BCL10 Cleavage	Cellular Assay	160 nM[1][2][3]	-
Lymphocyte Proliferation	Mixed Lymphocyte Reaction	0.19 μM[1]	Human PBMCs
Cell Viability	Proliferation Assay	2 μM[1]	ВЈАВ
Cell Viability	Proliferation Assay	> 10 μM[1]	OCI-Ly3

Table 2: In Vivo Efficacy of MLT-231 in ABC-DLBCL Xenograft Model

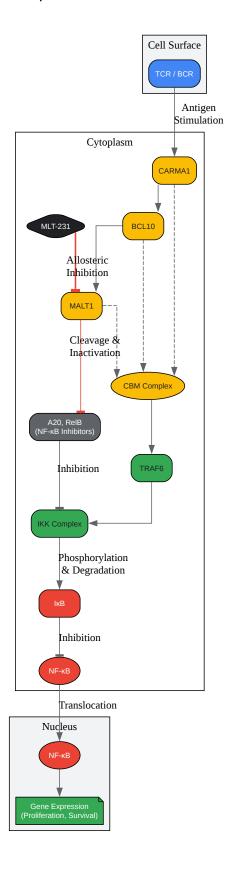
Animal Model	Cell Line	Dosing Regimen	Outcome
Mouse	OCI-Ly10	100 mg/kg, p.o., bid, 2 weeks	Antitumor efficacy observed[2]
Mouse	ABC-DLBCL Xenograft	10-100 mg/kg, p.o., bid, 2 weeks	Led to tumor stasis and was well- tolerated[1]

Core Signaling Pathway: MALT1 and the NF-κB Cascade

MALT1 is a central component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is essential for the activation of the canonical NF-κB pathway following antigen receptor stimulation in lymphocytes. Upon T-cell receptor (TCR) or B-cell receptor (BCR) engagement, a signaling cascade leads to the formation of the CBM complex. Within this complex, MALT1 functions as both a scaffold, recruiting downstream signaling molecules, and a protease. The paracaspase activity of MALT1 is crucial for the cleavage and inactivation of negative regulators of NF-κB signaling, such as A20 and RelB, thereby amplifying and sustaining the NF-κB response. **MLT-231**, as an allosteric inhibitor, binds to a site distinct from the active site of MALT1, inducing a conformational change that inhibits its proteolytic function. This, in turn,



prevents the degradation of NF-kB inhibitors and dampens the downstream signaling cascade that promotes lymphocyte activation, proliferation, and survival.





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Caption: MALT1 Signaling Pathway and MLT-231 Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **MLT-231**.

MALT1 Enzymatic Assay

This assay quantifies the direct inhibitory effect of **MLT-231** on the proteolytic activity of MALT1.

- Reagents and Materials:
 - Recombinant human MALT1 enzyme
 - Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)
 - Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)
 - MLT-231 (or other test compounds) dissolved in DMSO
 - 384-well black microplates
 - Fluorescence plate reader
- Procedure:
 - Prepare serial dilutions of MLT-231 in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
 - Add a fixed amount of recombinant MALT1 enzyme to each well of the 384-well plate.
 - Add the diluted MLT-231 or DMSO (vehicle control) to the wells and incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for compound binding.
 - Initiate the enzymatic reaction by adding the fluorogenic MALT1 substrate to all wells.



- Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates) over time using a fluorescence plate reader.
- Calculate the rate of substrate cleavage (initial velocity) for each concentration of MLT-231.
- Determine the IC50 value by plotting the percentage of MALT1 inhibition against the logarithm of the MLT-231 concentration and fitting the data to a four-parameter logistic equation.



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